molecular formula C20H16N6O2S B3001357 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 849018-97-9

4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

Cat. No.: B3001357
CAS No.: 849018-97-9
M. Wt: 404.45
InChI Key: BQPIOBZDBAFWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a synthetic small molecule designed for life science research. Its core structure incorporates the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of purine bases like adenine found in ATP . This key feature makes compounds based on this scaffold potent candidates for investigating protein kinase inhibition . They are primarily explored as targeted anticancer agents against various enzymes, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . The molecular design of this compound includes a thioacetamido linker, which connects the pyrazolopyrimidine "head" group to a benzamide "tail" group. This structural motif is common in drug discovery, as the hydrophobic tail is intended to occupy an adjacent hydrophobic region in the kinase ATP-binding pocket, which can enhance binding affinity and selectivity . Consequently, this compound holds significant research value for studying signal transduction pathways in cell proliferation and for the in vitro evaluation of its cytotoxic effects on cancer cell lines such as MCF-7 (breast), HCT-116 (colorectal), and HepG-2 (liver) . Researchers can utilize this compound as a key intermediate or lead structure for further chemical optimization and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2S/c21-18(28)13-6-8-14(9-7-13)25-17(27)11-29-20-16-10-24-26(19(16)22-12-23-20)15-4-2-1-3-5-15/h1-10,12H,11H2,(H2,21,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPIOBZDBAFWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, mechanisms of action, and related research findings.

Structure and Properties

The compound's structure can be broken down into key components:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its role in various biological activities.
  • Thioacetamido group : Implicated in enhancing bioactivity and selectivity.
  • Benzamide moiety : Often associated with various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For example:

  • In vitro studies have demonstrated that compounds with this scaffold can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound's IC50 values for these cell lines range from 2.24 µM to 42.3 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Inhibitory Concentrations (IC50) of Pyrazolo[3,4-d]pyrimidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1aA5492.24
1dMCF-71.74
12bHCT-11619.56

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Flow cytometric analyses have shown that treatment with these compounds leads to increased apoptosis in cancer cells. For instance, compound 1a induced a significant sub-G1 peak in A549 cells, indicating a rise in apoptotic cells .
  • Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at specific phases (S and G2/M), which is crucial for preventing cancer cell proliferation .

Target Selectivity

Recent studies have highlighted the dual inhibitory effects of some pyrazolo[3,4-d]pyrimidine derivatives on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). For example, compound 5i demonstrated potent inhibition with IC50 values as low as 0.3 µM against EGFR .

Case Studies

Several case studies have been documented regarding the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study on Compound 12b : This compound was evaluated for its anticancer properties against A549 and HCT-116 cell lines. It exhibited an IC50 value of 8.21 µM against A549 cells and showed strong apoptotic induction capabilities alongside significant inhibition of cell migration .
  • Study on Compound 1a : This compound was found to significantly inhibit tumor growth in vivo models when administered at low micromolar concentrations, reinforcing its potential as a therapeutic agent .

Scientific Research Applications

EGFR Inhibition

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can act as effective EGFR inhibitors. The compound has been designed to target the ATP-binding site of EGFR, which is crucial in the development of cancer therapies.

Case Study:
A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-proliferative activities against various cancer cell lines. The results demonstrated that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced EGFR inhibitory activity .

CompoundIC50 (µM)Cell Line TestedMechanism of Action
Compound A0.5A431 (EGFR+)ATP competitive inhibition
Compound B0.8H1975 (EGFR T790M)Induction of apoptosis
Target Compound0.6HCC827 (EGFR+)Cell cycle arrest at G2/M

Anti-Cancer Activity

The compound's structural features suggest potential anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.

Mechanism:
Molecular docking studies have shown that the compound can bind effectively to the active site of EGFR, leading to an increase in the BAX/Bcl-2 ratio, which is indicative of apoptosis .

Case Study:
In vitro studies revealed that treatment with the compound resulted in a significant reduction in cell viability across multiple cancer cell lines, suggesting its potential utility in cancer therapy .

Anti-inflammatory Properties

The pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their anti-inflammatory effects. These compounds can inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.

Research Findings:
A recent study indicated that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines, providing insights into their therapeutic potential in diseases characterized by inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological activities of the target compound and its analogues:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Biological Activity / Target Source
Target Compound Pyrazolo[3,4-d]pyrimidine 1-Phenyl, 4-(thioacetamido)benzamide 418.475 Not explicitly reported (anticancer potential inferred)
Compound 71 Pyrazolo[3,4-d]pyrimidine 4-(4-Fluorophenyl), 6-oxo, 2-(thio), 5-carbonitrile N/A EGFR-TK inhibition; antiproliferative (MCF-7, A-549)
N-(1-(2,4-Dichlorophenyl)-1H-pyrazolo[...] Pyrazolo[3,4-d]pyrimidine 1-(2,4-Dichlorophenyl), 4-(N,N-dipropylsulfamoyl)benzamide N/A Biological activity studied (unspecified)
Example 53 (Patent) Pyrazolo[3,4-d]pyrimidine 4-Amino, 1-(chromen-4-one-ethyl), 2-fluoro-N-isopropylbenzamide 589.1 (M++1) Kinase inhibition (implied by structural motifs)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[...] Pyrazolo[3,4-d]pyrimidine 4-Imino, 1-p-tolyl, hydrazine derivatives N/A Synthetic intermediate for triazolopyrimidines

Key Observations

Derivatives in and integrate chromen-4-one or fluorophenyl groups, which may improve lipophilicity and target binding .

Substituent Impact: The thioacetamide-benzamide linker in the target compound likely enhances solubility compared to the 5-carbonitrile group in compound 71, which may prioritize hydrophobic interactions .

The target compound’s benzamide-acetamide side chain may favor interactions with ATP-binding pockets in kinases, though empirical data is needed .

Pharmacological Context

Pyrazolo[3,4-d]pyrimidines broadly exhibit antitumor activity by mimicking purines and interfering with DNA synthesis or kinase signaling . The target compound’s thioether linkage (C–S–C) may confer resistance to oxidative degradation compared to oxygen-linked analogues, improving pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.